Azido-PEG6-PFP ester Azido-PEG6-PFP ester Azido-PEG6-PFP ester is a PEG derivative containing an azide group and a PFP group. The azide group enables Click Chemistry. The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer adds to the water solubility of this reagent.
Brand Name: Vulcanchem
CAS No.: 1818294-47-1
VCID: VC0520294
InChI: InChI=1S/C21H28F5N3O8/c22-16-17(23)19(25)21(20(26)18(16)24)37-15(30)1-3-31-5-7-33-9-11-35-13-14-36-12-10-34-8-6-32-4-2-28-29-27/h1-14H2
SMILES: C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Molecular Formula: C21H28F5N3O8
Molecular Weight: 545.46

Azido-PEG6-PFP ester

CAS No.: 1818294-47-1

Cat. No.: VC0520294

Molecular Formula: C21H28F5N3O8

Molecular Weight: 545.46

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG6-PFP ester - 1818294-47-1

Specification

CAS No. 1818294-47-1
Molecular Formula C21H28F5N3O8
Molecular Weight 545.46
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C21H28F5N3O8/c22-16-17(23)19(25)21(20(26)18(16)24)37-15(30)1-3-31-5-7-33-9-11-35-13-14-36-12-10-34-8-6-32-4-2-28-29-27/h1-14H2
Standard InChI Key YVHKCEARDWOLPA-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Appearance Solid powder

Introduction

Chemical Identity and Structure

Azido-PEG6-PFP ester is a non-cleavable linker with dual reactive functionalities connected by a polyethylene glycol (PEG) spacer. The compound consists of an azide group and a pentafluorophenyl (PFP) ester moiety linked through a linear hexaethylene glycol chain. This structural configuration enables it to participate in orthogonal bioconjugation reactions, making it particularly valuable in complex biomolecular assembly processes .

The structural components can be described as:

  • An azide terminal group (-N₃)

  • A hexaethylene glycol chain (PEG6)

  • A pentafluorophenyl (PFP) ester reactive group

The compound is also known by other names including N3-PEG6-CH2CH2COOPFP and (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .

Physical and Chemical Properties

The physical and chemical properties of Azido-PEG6-PFP ester are summarized in the following table:

PropertyValue
CAS Number1818294-47-1
Molecular FormulaC₂₁H₂₈F₅N₃O₈
Molecular Weight545.5 g/mol
Purity95-98%
SolubilitySoluble in dichloromethane (DCM)
Storage Condition-20°C
AppearanceNot specified in sources
Functional GroupsAzide, Pentafluorophenyl (PFP) ester
PEG TypeLinear PEG6
ClassificationNon-cleavable linker

This compound possesses a unique combination of properties that make it exceptionally useful in research applications. The PEG spacer contributes to improved water solubility, while the terminal functional groups enable selective chemical reactions .

Functional Group Reactivity

The utility of Azido-PEG6-PFP ester stems from its dual reactive functionalities, each capable of participating in specific chemical transformations. Understanding these reactive centers is crucial for successfully implementing this compound in research applications.

Azide Group Reactivity

The azide terminal group enables participation in click chemistry reactions, particularly cycloaddition reactions with alkyne-containing molecules. This reactivity can proceed through:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires a copper catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage .

  • Strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without catalysts when using strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives .

These click chemistry reactions proceed with high specificity and efficiency under mild conditions, making them extremely valuable in bioconjugation applications where preserving biomolecule functionality is critical .

PFP Ester Reactivity

The pentafluorophenyl (PFP) ester group functions as an activated ester that readily reacts with primary amines to form stable amide bonds. This reactivity profile offers several advantages:

  • Higher stability toward hydrolysis compared to NHS esters, resulting in extended shelf-life and improved performance in aqueous environments .

  • Efficient labeling of primary amines (-NH₂) found in proteins, amine-modified oligonucleotides, and other amine-containing molecules .

  • Functions as an excellent leaving group during nucleophilic substitution reactions, enhancing reaction efficiency .

The combination of these reactive groups on a single molecule, separated by the flexible PEG spacer, enables sequential or orthogonal conjugation strategies that are frequently employed in complex biomolecular engineering applications .

Applications in Research

Azido-PEG6-PFP ester has found applications across multiple research domains due to its versatile chemical properties and bioconjugation capabilities.

Bioconjugation Applications

The compound serves as an effective bioconjugation reagent for attaching various functional molecules to proteins, antibodies, and other biomolecules. The dual functionality allows for stepwise conjugation approaches:

  • The PFP ester can first react with primary amines on proteins or peptides.

  • Subsequently, the azide group can undergo click chemistry with alkyne-functionalized payloads such as drugs, fluorophores, or other reporter molecules .

This sequential approach minimizes unwanted side reactions and allows for precisely controlled conjugation chemistry, which is particularly important when working with complex biomolecules .

Antibody-Drug Conjugate (ADC) Development

In ADC research, Azido-PEG6-PFP ester serves as a versatile linker for connecting cytotoxic payloads to antibodies. The non-cleavable nature of the linker can provide advantages in certain ADC designs where stable linkages are required for maintaining the integrity of the conjugate in circulation . The PEG component may also contribute to improved pharmacokinetic properties by enhancing water solubility and reducing aggregation potential of the final conjugate .

PROTAC Development

Proteolysis targeting chimeras (PROTACs) represent an emerging class of therapeutic molecules that induce targeted protein degradation. Azido-PEG6-PFP ester serves as a valuable linker in PROTAC design, connecting the target protein ligand with the E3 ligase recruiting moiety . The length and flexibility of the PEG6 spacer can significantly influence PROTAC performance by affecting:

This application highlights the importance of the compound's structural features in modern drug discovery approaches focused on protein degradation rather than inhibition .

Comparative Analysis with Similar Linkers

Understanding how Azido-PEG6-PFP ester compares with alternative linker systems is valuable for researchers selecting the appropriate reagent for their specific applications.

FeatureAzido-PEG6-PFP EsterNHS Ester PEG AzidesAzido-PEG-Maleimide
Amine ReactivityHigh, more stable to hydrolysisHigh, less stable to hydrolysisLow/None
Thiol ReactivityNoneNoneHigh
Click Chemistry CapabilityYes (azide)Yes (azide)Yes (azide)
Hydrolytic StabilityHigher than NHS estersLowerModerate
Water SolubilityEnhanced by PEG chainEnhanced by PEG chainEnhanced by PEG chain
Primary ApplicationSequential protein labelingRapid protein labelingThiol-selective conjugation
CleavabilityNon-cleavableNon-cleavableNon-cleavable

The enhanced stability of the PFP ester toward hydrolysis represents a significant advantage over NHS-based alternatives, particularly in applications requiring extended reaction times or where precise control over the degree of conjugation is needed .

Research Applications and Case Studies

While specific research case studies using Azido-PEG6-PFP ester were limited in the search results, the compound's applications can be inferred from its chemical properties and the general uses of similar PEG-based linkers in various research fields.

Protein Modification and Labeling

The compound enables site-specific modification of proteins through a two-step process:

  • Initial reaction of the PFP ester with surface-exposed lysine residues or N-terminal amines

  • Subsequent click chemistry reaction of the azide group with alkyne-containing probes or functional groups

SupplierCatalog NumberPackage SizePricePurity
BroadPharmBP-21864100 mg$28098%
Apollo ScientificBIPG1166100 mg$546Not specified
Tebubio (BroadPharm)BP-21864100 mg€420Not specified

This pricing information dates from 2021, and current prices may vary. The significant price difference between suppliers suggests that researchers should compare offerings carefully before purchase .

Future Perspectives and Research Opportunities

The unique properties of Azido-PEG6-PFP ester position it as a valuable tool for emerging research areas where controlled bioconjugation is essential. Several promising research directions include:

Advanced PROTAC Development

As PROTAC technology continues to mature, the role of linkers in determining degradation efficiency becomes increasingly recognized. Azido-PEG6-PFP ester may contribute to the development of next-generation PROTACs with optimized linker properties for specific target proteins .

Biorthogonal Chemistry Applications

The compound's compatibility with biorthogonal chemistry approaches makes it suitable for in vivo conjugation strategies where biocompatibility and reaction specificity are paramount. Further research may explore its use in creating bioorthogonal chemical reporters for tracking biological processes .

Multimodal Imaging Probes

The dual reactive functionality could enable the development of sophisticated imaging probes that combine multiple detection modalities (e.g., fluorescence and MRI contrast) through controlled conjugation of different imaging agents to a single targeting molecule .

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